Abt-530; abt530; abt 530

Pan-genotypic antiviral potency HCV replicon assay NS5A inhibitor comparator

ABT-530 (pibrentasvir) is a next-generation hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor developed by AbbVie, demonstrating picomolar potency across HCV genotypes 1 through 6 with 50% effective concentration (EC50) values ranging from 1.4 to 5.0 pM in stable replicon assays. Pibrentasvir is co-formulated with the NS3/4A protease inhibitor glecaprevir (ABT-493) as the approved fixed-dose combination therapy glecaprevir/pibrentasvir (Mavyret), providing an 8-week treatment option for treatment-naïve, non-cirrhotic HCV patients across all major genotypes.

Molecular Formula C57H65F5N10O8
Molecular Weight 1113.2 g/mol
Cat. No. B12514523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-530; abt530; abt 530
Molecular FormulaC57H65F5N10O8
Molecular Weight1113.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC
InChIInChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)
InChIKeyVJYSBPDEJWLKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABT-530 (Pibrentasvir) Procurement Evidence Guide: Next-Generation Pan-Genotypic HCV NS5A Inhibitor Differentiation Data


ABT-530 (pibrentasvir) is a next-generation hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor developed by AbbVie, demonstrating picomolar potency across HCV genotypes 1 through 6 with 50% effective concentration (EC50) values ranging from 1.4 to 5.0 pM in stable replicon assays [1]. Pibrentasvir is co-formulated with the NS3/4A protease inhibitor glecaprevir (ABT-493) as the approved fixed-dose combination therapy glecaprevir/pibrentasvir (Mavyret), providing an 8-week treatment option for treatment-naïve, non-cirrhotic HCV patients across all major genotypes [2].

Why Generic Substitution Among HCV NS5A Inhibitors Fails: Evidence-Based Differentiation for ABT-530


NS5A inhibitors are not interchangeable due to profound differences in genotype coverage, potency against resistance-associated substitutions (RASs), and in vitro resistance barrier. First-generation NS5A inhibitors (ledipasvir, daclatasvir, ombitasvir) show markedly reduced activity against genotypes 2–6, while even second-generation agents (elbasvir, velpatasvir) demonstrate gaps in coverage for certain genotypes or subtypes [1]. ABT-530 (pibrentasvir) is the only NS5A inhibitor that maintains picomolar activity against all tested unusual subtypes including 3b, 3g, 6u, and 6v, making substitution impossible without risking experimental failure or treatment ineffectiveness in populations harboring these subtypes [2].

ABT-530 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Pan-Genotypic Potency Advantage: ABT-530 vs Ledipasvir for HCV Genotypes 2 and 3

ABT-530 (pibrentasvir) demonstrates true pan-genotypic activity with EC50 values of 1.4–5.0 pM across genotypes 1–6 in stable replicon assays. By contrast, the first-generation NS5A inhibitor ledipasvir, while potent against genotype 1 (EC50 4–31 pM), loses activity against genotype 2a and 3a with EC50 values ≥16,000 pM [1]. This represents a >3,200-fold difference in potency for genotype 2a and makes ledipasvir clinically ineffective for these genotypes.

Pan-genotypic antiviral potency HCV replicon assay NS5A inhibitor comparator

Genotype 2 M31 Polymorphism: ABT-530 Retains Activity Where Daclatasvir and Elbasvir Show >1,000-Fold Loss

The NS5A M31 polymorphism naturally occurring in genotype 2 HCV confers significant resistance to several NS5A inhibitors. ABT-530 (pibrentasvir) retains full activity against genotype 2a with M31 (EC50 2.3 pM), whereas daclatasvir shows an EC50 of 6,700 pM and elbasvir shows an EC50 of 3,000 pM against corresponding genotype 2 M31 variants [1]. The M31 polymorphism has no impact on pibrentasvir susceptibility, with the EC50 for GT2a M31 (2.3 pM) comparable to the overall GT2a EC50 (5.0 pM for JFH-1 strain).

NS5A M31 polymorphism Genotype 2 HCV Resistance-associated substitution

Unique Coverage of Unusual HCV Subtypes 3b, 3g, 6u, and 6v: ABT-530 vs All NS5A Inhibitors

In a head-to-head study of NS5A inhibitors (daclatasvir, elbasvir, ledipasvir, pibrentasvir, velpatasvir) against unusual HCV subtypes (1l, 3b, 3g, 4r, 6u, 6v), only ABT-530 (pibrentasvir) was effective against all tested subtypes. Daclatasvir and ledipasvir were ineffective against subtypes 6u and 6v (EC50 239–321 nM), while subtypes 3b and 3g were resistant to all NS5A inhibitors tested except pibrentasvir [1]. Pibrentasvir showed the greatest level of activity against all unusual subtypes.

Unusual HCV subtypes Sub-Saharan Africa genotypes NS5A inhibitor efficacy

High Genetic Barrier to Resistance: ABT-530 Colony Selection Frequency Demonstrates Near-Zero Resistance Emergence Across Most Genotypes

ABT-530 (pibrentasvir) demonstrates a high in vitro genetic barrier to resistance. In colony selection studies with pibrentasvir at 10-fold EC50, only 0.00015–0.0065% of input replicon cells survived in genotypes 1a, 2a, and 3a, and no viable colonies were selected in genotypes 1b, 2b, 4a, 5a, or 6a. At 100-fold EC50, only 0.0002% of genotype 1a cells survived, with no colonies in any other genotype [1]. Notably, for genotype 1b replicon cells, no resistant colonies were selected even at 10-fold EC50, precluding selection at higher concentrations [1]. This contrasts with first-generation NS5A inhibitors, which typically show more frequent colony emergence under comparable selection pressure [1].

Resistance barrier Colony selection assay HCV replicon

Y93H Resistance Substitution: ABT-530 Shows ≤7-Fold Change vs 609–41,383-Fold for Comparator NS5A Inhibitors

The NS5A Y93H substitution is a key resistance-associated variant that emerges across genotypes and confers high-level resistance to most NS5A inhibitors. ABT-530 (pibrentasvir) shows minimal fold change in EC50 against Y93H: 7-fold (genotype 1a), 0.6-fold (genotype 1b), and 2.5-fold (genotype 3) [1]. By contrast, comparator NS5A inhibitors show fold changes of 1,400–5,432 (daclatasvir), 1,677–3,309 (ledipasvir), 41,383 (ombitasvir), 220–600 (elbasvir), and 609 (velpatasvir) [1]. Pibrentasvir's ≤7-fold change represents a >85-fold improvement over velpatasvir (the next-best second-generation inhibitor) and a >200-fold improvement over first-generation inhibitors for genotype 1a Y93H.

Y93H substitution NS5A resistance-associated variant Fold resistance comparison

ABT-530 High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Pan-Genotypic HCV Replicon Screening in Drug Discovery

For laboratories conducting HCV replicon-based high-throughput screening across multiple genotypes, ABT-530 (pibrentasvir) serves as the optimal pan-genotypic NS5A control inhibitor. Its EC50 range of 1.4–5.0 pM across genotypes 1–6 [3] eliminates the need for genotype-specific NS5A inhibitor controls—a requirement when using ledipasvir (inactive against GT2a/3a, EC50 ≥16,000 pM) or ombitasvir (reduced activity against GT6a, EC50 366 pM) [3]. This reduces assay complexity and compound procurement costs in multi-genotype screening panels.

Resistance Profiling Studies Requiring RAS-Active NS5A Inhibitor Controls

In studies evaluating NS5A resistance-associated substitutions (RASs), ABT-530 (pibrentasvir) is the only NS5A inhibitor retaining picomolar activity against common single-position RASs at amino acids 28, 30, 31, and 93. Pibrentasvir shows ≤7-fold change against Y93H across genotypes versus 609–41,383-fold for comparators [3], and full activity against M28T/V, Q30E/H/R, L31M/V, and H58D substitutions [2]. This makes pibrentasvir the essential control compound for determining whether novel NS5A inhibitors overcome the resistance liabilities of first- and second-generation agents.

Epidemiological Studies in Regions with Unusual HCV Subtype Prevalence

For epidemiological surveillance and clinical research in sub-Saharan Africa and Southeast Asia where unusual subtypes (3b, 3g, 6u, 6v) are endemic, ABT-530 (pibrentasvir) is the only NS5A inhibitor with confirmed in vitro efficacy against all tested unusual subtypes [3]. Daclatasvir and ledipasvir are ineffective against subtypes 6u and 6v (EC50 239–321 nM), and subtypes 3b and 3g are inherently resistant to all NS5A inhibitors except pibrentasvir [3]. Procurement of pibrentasvir is therefore mandatory for any in vitro study involving clinical isolates from these geographic regions.

Long-Term Replicon-Based Resistance Selection Studies

For investigators conducting in vitro resistance selection experiments where a high genetic barrier is critical to experimental design, ABT-530 (pibrentasvir) provides the lowest colony selection frequency among NS5A inhibitors. Zero viable colonies were selected in genotypes 1b, 2b, 4a, 5a, and 6a at 10-fold EC50, and no colonies emerged in any genotype except 1a at 100-fold EC50 (0.0002% survival) [3]. This near-zero background enables cleaner interpretation of resistance emergence data compared to first-generation NS5A inhibitors that yield higher colony formation rates under comparable selection pressure [3].

Quote Request

Request a Quote for Abt-530; abt530; abt 530

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.